molecular formula C10H8O B1642317 Naphthalen-1(2h)-one CAS No. 57392-28-6

Naphthalen-1(2h)-one

Cat. No. B1642317
Key on ui cas rn: 57392-28-6
M. Wt: 144.17 g/mol
InChI Key: RZPFVRFSYMUDJO-UHFFFAOYSA-N
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Patent
US05756757

Procedure details

1750 ml of N-methylpyrrolidone are initially introduced into a 10 1 four-necked flask having a dropping funnel, reflux condenser, internal thermometer and stirrer. 291.5 g (2.75 mol) of sodium carbonate are added to this. 372.5 g (2.5 mol) of 5-aminobenzimidazolone are then added at about 25° C. 3181.8 g of 3-hydroxy-2-naphthoyl chloride (from 494.0 g (2.63 mol) of 3-hydroxy-2naphthoic acid) in xylene are metered into the suspension thus obtained with stirring in the course of 6.5 h at 25°-28° C. After addition is complete, the mixture is subsequently stirred at room temperature for 30 min. The precipitated product is filtered off with suction (suction time: 50 min) and the filter cake is washed in 10 portions with a total of 2150.0 g=2500 ml of xylene. 2500 ml of water are initially introduced into a 6 l four-necked flask having a stirrer, internal thermometer and distillation bridge having a 1 l one-necked flask as a receiver. The filter cake is then introduced. 200.0 g of sodium carbonate are then added and the mixture is heated to 100° C. Xylene and water distill off. The product is filtered off with suction at 100° C. and the suction filter cake is washed several times with a total of 6250 ml of water until neutral. 1571.4 g of naphthalone are obtained in water-moist form. After drying the filter cake at 100° C./100 mmHg, 681.7 g (2.135 mol) of 3-hydroxy-N-benzimidazolon-5-yl-2naphthamide are obtained; this corresponds to a yield of 85.4% of theory based on 5-aminobenzimidazolone.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
372.5 g
Type
reactant
Reaction Step Two
Quantity
3181.8 g
Type
reactant
Reaction Step Three
Quantity
2.63 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1750 mL
Type
solvent
Reaction Step Six
Yield
85.4%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].NC1C=CC2=NC(=O)N=C2C=1.O[C:19]1[C:20](C(Cl)=O)=[CH:21][C:22]2[C:27]([CH:28]=1)=C[CH:25]=[CH:24][CH:23]=2.OC1C(C(O)=O)=CC2C(C=1)=CC=CC=2>C1(C)C(C)=CC=CC=1.CN1CCCC1=O>[C:1]1(=[O:4])[C:27]2[C:22](=[CH:21][CH:20]=[CH:19][CH:28]=2)[CH:23]=[CH:24][CH2:25]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
291.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
372.5 g
Type
reactant
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Step Three
Name
Quantity
3181.8 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
Step Four
Name
Quantity
2.63 mol
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
Quantity
1750 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring in the course of 6.5 h at 25°-28° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
thus obtained
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is subsequently stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction (suction time: 50 min)
Duration
50 min
WASH
Type
WASH
Details
the filter cake is washed in 10 portions with a total of 2150.0 g=2500 ml of xylene
ADDITION
Type
ADDITION
Details
2500 ml of water are initially introduced into a 6 l four-necked flask
DISTILLATION
Type
DISTILLATION
Details
internal thermometer and distillation bridge
ADDITION
Type
ADDITION
Details
The filter cake is then introduced
ADDITION
Type
ADDITION
Details
200.0 g of sodium carbonate are then added
DISTILLATION
Type
DISTILLATION
Details
Xylene and water distill off
FILTRATION
Type
FILTRATION
Details
The product is filtered off with suction at 100° C.
FILTRATION
Type
FILTRATION
Details
the suction filter cake
WASH
Type
WASH
Details
is washed several times with a total of 6250 ml of water until neutral

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
C1(CC=CC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1571.4 g
YIELD: PERCENTYIELD 85.4%
YIELD: CALCULATEDPERCENTYIELD 414.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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